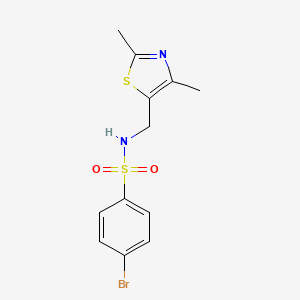
Boc-3-fluoro-DL-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-fluoro-DL-tyrosine is a specialty product used for proteomics research . It has a molecular formula of C14H18FNO5 and a molecular weight of 299.3 .
Molecular Structure Analysis
The molecular structure of Boc-3-fluoro-DL-tyrosine consists of a benzene ring conjugated to a propanoic acid . The molecular formula is C14H18FNO5, and the molecular weight is 299.3 .Chemical Reactions Analysis
Boc-3-fluoro-DL-tyrosine is used in the biosynthesis of proteins such as β-galactosidases (Escherichia coli), bacteriorhodopsin, and intestinal microvillar enzymes . It’s used to study the effect of halogenated tyrosines on protein properties .Physical And Chemical Properties Analysis
3-Fluoro-DL-tyrosine has a density of 1.4±0.1 g/cm3, a boiling point of 362.4±42.0 °C at 760 mmHg, and a flash point of 172.9±27.9 °C . It has 4 H-bond acceptors, 4 H-bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Hyperpolarization in Bioimaging
“Boc-3-fluoro-DL-tyrosine” has been used in the field of bioimaging . Specifically, it has been used in conjunction with riboflavin 5ʹ-monophosphate (FMN) to transform light energy into hyperpolarization of the 19F nucleus via photo-chemically induced dynamic nuclear polarization (photo-CIDNP) . This has enabled 19F MR imaging and 19F NMR spectroscopy of 3-Fluoro-DL-tyrosine at 0.6 T .
Biosynthesis of Proteins
“Boc-3-fluoro-DL-tyrosine” is used for tyrosine in the biosynthesis of proteins . It has been used in the production of proteins such as β-galactosidases (Escherichia coli), bacteriorhodopsin and intestinal microvillar enzymes, aminopeptidase N .
Study of Halogenated Tyrosines
“Boc-3-fluoro-DL-tyrosine” has been used to study the effect of halogenated tyrosines on the properties of proteins . This research can provide insights into how halogenation affects protein structure and function.
Signal Enhancement in Bioimaging
The use of “Boc-3-fluoro-DL-tyrosine” in hyperpolarization techniques can significantly improve the signal-to-noise ratio (SNR) in bioimaging . This is particularly useful when the molar amount of marker substance is too small to enable 19F MR imaging or 19F NMR spectroscopy with a sufficiently high SNR .
Cost-Effective Bioimaging
“Boc-3-fluoro-DL-tyrosine” has been used in a low-cost experimental setup for bioimaging . A high-power blue LED was used to illuminate the sample, replacing traditionally used laser excitation, which is both potentially harmful and costly .
Preclinical Tool for Hyperpolarization Studies
The experimental setup using “Boc-3-fluoro-DL-tyrosine” has high potential to serve as an efficient preclinical tool for hyperpolarization studies in bioimaging . This could pave the way for more accessible and affordable hyperpolarization studies in the future.
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYYTCMUSVKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-fluoro-DL-tyrosine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

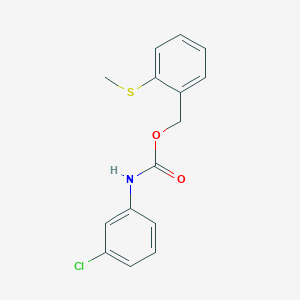
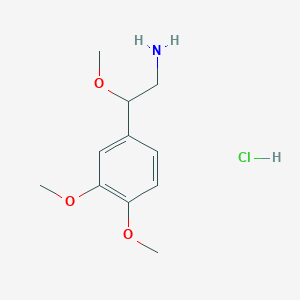



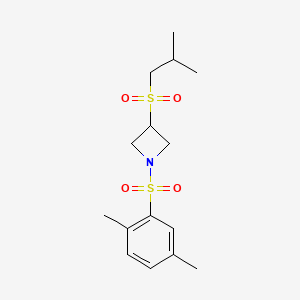
![(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2584525.png)
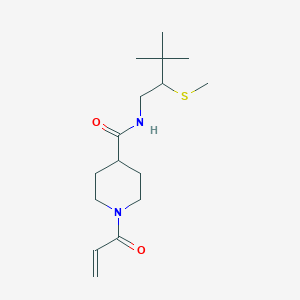

![benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2584529.png)
![N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2584534.png)

